![molecular formula C12H11ClF3NO2 B14177923 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-42-9](/img/structure/B14177923.png)
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of chloro and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of Propane-1,2-diol: The final step involves the addition of propane-1,2-diol to the indole core. This can be achieved through a nucleophilic substitution reaction using a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, can help monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A similar compound with a chloro and trifluoromethyl group on an aniline core.
2-Chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to its indole core, which imparts distinct biological and chemical properties. The combination of chloro and trifluoromethyl groups enhances its stability and activity, making it a valuable compound for various applications.
Properties
CAS No. |
915717-42-9 |
|---|---|
Molecular Formula |
C12H11ClF3NO2 |
Molecular Weight |
293.67 g/mol |
IUPAC Name |
2-[5-chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H11ClF3NO2/c1-11(19,5-18)10-3-6-2-8(13)7(12(14,15)16)4-9(6)17-10/h2-4,17-19H,5H2,1H3 |
InChI Key |
LAJKWBGLINFUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
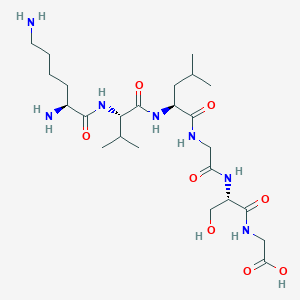
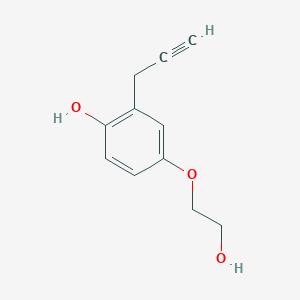
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)

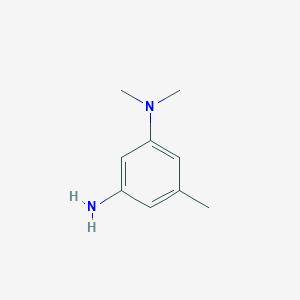
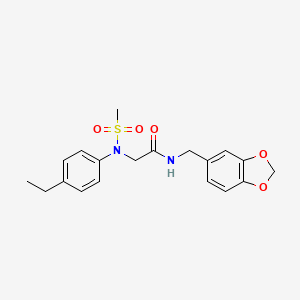
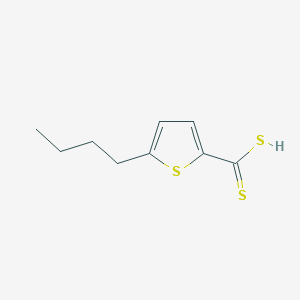
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
